molecular formula C14H17NO5 B11155942 Propyl 4-{[ethoxy(oxo)acetyl]amino}benzoate

Propyl 4-{[ethoxy(oxo)acetyl]amino}benzoate

Cat. No.: B11155942
M. Wt: 279.29 g/mol
InChI Key: QDNNMQJTJCMMOT-UHFFFAOYSA-N
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Description

PROPYL 4-(2-ETHOXY-2-OXOACETAMIDO)BENZOATE: is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This compound, in particular, is known for its unique structure, which includes an ethoxy group and an oxoacetamido group attached to a benzoate moiety .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of PROPYL 4-(2-ETHOXY-2-OXOACETAMIDO)BENZOATE typically involves the esterification of 4-(2-ethoxy-2-oxoacetamido)benzoic acid with propanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, PROPYL 4-(2-ETHOXY-2-OXOACETAMIDO)BENZOATE is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It can act as a substrate for esterases and other enzymes, helping researchers understand enzyme specificity and activity .

Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic effects. They are investigated for their anti-inflammatory, analgesic, and antimicrobial properties .

Industry: In the industrial sector, this compound is used in the formulation of coatings, adhesives, and plasticizers. Its unique chemical properties make it suitable for enhancing the performance of these materials .

Mechanism of Action

The mechanism of action of PROPYL 4-(2-ETHOXY-2-OXOACETAMIDO)BENZOATE involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or antimicrobial activity .

Molecular Targets and Pathways:

Comparison with Similar Compounds

  • Methyl 4-(2-ethoxy-2-oxoacetamido)benzoate
  • Ethyl 4-(2-ethoxy-2-oxoacetamido)benzoate
  • Butyl 4-(2-ethoxy-2-oxoacetamido)benzoate

Comparison: PROPYL 4-(2-ETHOXY-2-OXOACETAMIDO)BENZOATE is unique due to its propyl group, which can influence its solubility, reactivity, and biological activity compared to its methyl, ethyl, and butyl counterparts. The propyl group provides a balance between hydrophobicity and hydrophilicity, making it versatile for various applications .

Properties

Molecular Formula

C14H17NO5

Molecular Weight

279.29 g/mol

IUPAC Name

propyl 4-[(2-ethoxy-2-oxoacetyl)amino]benzoate

InChI

InChI=1S/C14H17NO5/c1-3-9-20-13(17)10-5-7-11(8-6-10)15-12(16)14(18)19-4-2/h5-8H,3-4,9H2,1-2H3,(H,15,16)

InChI Key

QDNNMQJTJCMMOT-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)NC(=O)C(=O)OCC

Origin of Product

United States

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